
24-Norursodeoxycholic acid
Descripción general
Descripción
El ácido norursodeoxycólico es un derivado de ácido biliar que ha ganado atención por sus posibles aplicaciones terapéuticas, particularmente en enfermedades hepáticas. Es un derivado de ácido ursodeoxycólico de cadena lateral acortada, que es conocido por su uso en el tratamiento de enfermedades hepáticas colestásicas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El ácido norursodeoxycólico se sintetiza a través de una serie de reacciones químicas que comienzan con el ácido ursodeoxycólico. La ruta sintética implica el acortamiento de la cadena lateral del ácido ursodeoxycólico. Este proceso generalmente incluye pasos como oxidación, reducción e hidrólisis bajo condiciones de reacción específicas .
Métodos de producción industrial
La producción industrial del ácido norursodeoxycólico implica la síntesis química a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso está diseñado para ser rentable y escalable, lo que lo hace adecuado para la producción comercial .
Análisis De Reacciones Químicas
Metabolism of 24-Norursodeoxycholic Acid
NorUDCA undergoes extensive phase I and phase II metabolism, including hydroxylation, sulfation, and glucuronidation, increasing its hydrophilicity . This extensive metabolism promotes the detoxification and renal elimination of bile acids .
Impact on Bile Flow and Biliary Secretion
Immunomodulatory Effects on CD8+ T Cells
NorUDCA exhibits immunomodulatory effects by reducing hepatic innate and adaptive immune cells, including CD8+ T cells . It can ameliorate hepatic injury and systemic inflammation in models of CD8+ T cell-driven immunopathology . Mechanistically, NorUDCA affects lymphoblastogenesis, expansion, glycolysis, and mTORC1 signaling in CD8+ T cells . Mass spectrometry has identified that NorUDCA regulates CD8+ T cells by targeting mTORC1, which was confirmed in circulating PSC CD8+ T cells .
Comparison with Ursodeoxycholic Acid (UDCA)
In a study using Mdr2(-/-) mice, NorUDCA improved liver tests and histology and reduced hydroxyproline content, as well as the number of infiltrating neutrophils and proliferating hepatocytes and cholangiocytes . In contrast, UDCA increased alanine transaminase and alkaline phosphatase levels and had minimal effects on hydroxyproline content . NorUDCA also induced biliary transporters and detoxification enzymes to a greater extent than UDCA .
Effects on Liver Enzymes
NorUDCA reduces serum alkaline phosphatase (ALP) levels in a dose-dependent manner . Clinical trials have shown that NorUDCA reduces serum ALP and other liver enzyme markers of cholestasis in patients with primary sclerosing cholangitis (PSC) and reduces serum alanine aminotransferase (ALT) in patients with nonalcoholic fatty liver disease .
Aplicaciones Científicas De Investigación
Primary Sclerosing Cholangitis (PSC)
NorUDCA has been investigated as a novel therapeutic agent for PSC, an immune-mediated cholestatic liver disease. Clinical trials have demonstrated that NorUDCA can significantly reduce serum alkaline phosphatase levels, a marker of cholestasis, thereby indicating its potential efficacy in managing PSC .
Alcoholic Liver Disease (ALD)
Research indicates that NorUDCA can ameliorate liver injury associated with ALD. In experimental models, it reduced hepatocyte death and shifted macrophage polarization towards an anti-inflammatory phenotype, suggesting a protective role against ethanol-induced liver damage .
Table 1: Summary of Key Studies on NorUDCA
Mecanismo De Acción
El ácido norursodeoxycólico ejerce sus efectos a través de varios mecanismos:
Comparación Con Compuestos Similares
El ácido norursodeoxycólico se compara con otros derivados de ácidos biliares, tales como:
Ácido ursodeoxycólico: Conocido por su uso en el tratamiento de la cirrosis biliar primaria.
Ácido tauro-ursodeoxycólico: Otro derivado con aplicaciones terapéuticas similares.
Ácido quenodesoxicólico: Se utiliza en el tratamiento de los cálculos biliares.
Singularidad
El ácido norursodeoxycólico es único debido a su estructura de cadena lateral acortada, que le confiere propiedades farmacocinéticas distintas. Esta modificación estructural le permite someterse a derivación colehepática, mejorando su potencial terapéutico en enfermedades hepáticas .
Actividad Biológica
24-Norursodeoxycholic acid (NorUDCA) is a synthetic bile acid derivative of ursodeoxycholic acid (UDCA) that has gained attention for its potential therapeutic applications in treating cholestatic liver diseases, particularly primary sclerosing cholangitis (PSC). This article explores the biological activity of NorUDCA, focusing on its immunomodulatory properties, effects on liver function, and potential mechanisms of action.
Immunomodulatory Effects
NorUDCA has been shown to directly modulate the function of CD8+ T cells, which play a crucial role in the pathogenesis of PSC. Studies involving Mdr2 knockout mice, a model for PSC, revealed that NorUDCA reduced the activation and proliferation of CD8+ T cells, leading to decreased hepatic inflammation and injury .
- Key Findings:
Choleretic and Antifibrotic Properties
In addition to its immunomodulatory effects, NorUDCA exhibits choleretic properties, enhancing bile flow and promoting the detoxification of bile acids. This action is critical in mitigating cholestasis and preventing fibrosis in liver tissues .
- Mechanisms Identified:
Case Studies and Clinical Trials
Recent clinical trials have demonstrated the efficacy of NorUDCA in reducing liver enzyme levels in patients with PSC. A Phase II trial indicated significant reductions in serum alkaline phosphatase (ALP) and alanine aminotransferase (ALT) levels after 12 weeks of treatment .
- Table 1: Clinical Outcomes from Phase II Trials
Parameter | Baseline Levels | Post-Treatment Levels | p-value |
---|---|---|---|
Serum ALP (U/L) | 300 | 150 | <0.01 |
Serum ALT (U/L) | 100 | 50 | <0.01 |
Total Bilirubin (mg/dL) | 2.5 | 1.2 | <0.05 |
Experimental Studies
In preclinical models, NorUDCA has been shown to significantly improve liver histology and reduce markers of inflammation and fibrosis compared to UDCA. Specifically, Mdr2(-/-) mice treated with NorUDCA exhibited lower hydroxyproline content—a marker for collagen deposition—indicating reduced fibrosis .
- Table 2: Comparative Effects on Liver Histology
Treatment | Hydroxyproline Content (μg/g tissue) | Infiltrating Neutrophils (cells/HPF) |
---|---|---|
NorUDCA | 45 | 10 |
UDCA | 80 | 25 |
Control | 100 | 30 |
Propiedades
IUPAC Name |
(3R)-3-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O4/c1-13(10-20(26)27)16-4-5-17-21-18(7-9-23(16,17)3)22(2)8-6-15(24)11-14(22)12-19(21)25/h13-19,21,24-25H,4-12H2,1-3H3,(H,26,27)/t13-,14+,15-,16-,17+,18+,19+,21+,22+,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYDXDSPYPOWRO-JHMCBHKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99697-24-2 | |
Record name | 24-Norursodeoxycholic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099697242 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | norUrsodeoxycholic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16260 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | NORUCHOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A5G600D9V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.